6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride
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Overview
Description
6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C7H4ClFN2O2S. It is known for its applications in various fields of scientific research, particularly in the development of pharmaceuticals and agrochemicals. The compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core substituted with a chloro group and a sulfonyl fluoride group.
Mechanism of Action
Target of Action
The primary target of 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including cell proliferation, differentiation, and migration .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity . This inhibition is likely achieved through the compound binding to the receptor, preventing it from undergoing dimerization and autophosphorylation, which are necessary steps for the activation of the receptor .
Biochemical Pathways
The inhibition of FGFRs affects several downstream signaling pathways, including the RAS-MEK-ERK , PLCγ , and PI3K-Akt pathways . These pathways play crucial roles in cell proliferation, migration, and angiogenesis .
Pharmacokinetics
The compound’s low molecular weight suggests it may have favorable pharmacokinetic properties .
Result of Action
The inhibition of FGFRs by this compound can lead to a decrease in cell proliferation and an increase in apoptosis . For example, it has been shown to inhibit the proliferation of 4T1 breast cancer cells and induce their apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, under acidic or basic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.
Sulfonylation: The sulfonyl fluoride group is introduced through a sulfonylation reaction using reagents such as sulfuryl fluoride or sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolo[2,3-b]pyridine core.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, primary amines, or thiols in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide or toluene.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamides, sulfonate esters, or sulfonate thioesters.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the pyrrolo[2,3-b]pyridine core.
Coupling Reactions: Formation of biaryl or heteroaryl compounds.
Scientific Research Applications
6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins, particularly in the study of signal transduction pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent or in the treatment of other diseases.
Industry: Utilized in the development of agrochemicals, such as herbicides or fungicides, due to its bioactive properties.
Comparison with Similar Compounds
Similar Compounds
6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate: Contains a carboxylate group instead of a sulfonyl fluoride group.
6-chloro-1H-pyrrolo[2,3-b]pyridine-3-amine: Contains an amine group instead of a sulfonyl fluoride group.
Uniqueness
6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and bioactivity compared to its analogs. The sulfonyl fluoride group is known for its ability to form stable covalent bonds with nucleophiles, making it a valuable tool in the design of enzyme inhibitors and bioactive molecules.
Properties
IUPAC Name |
6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2O2S/c8-6-2-1-4-5(14(9,12)13)3-10-7(4)11-6/h1-3H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQQNCHHFXNFJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)S(=O)(=O)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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